molecular formula C21H38N6O7 B188782 L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) CAS No. 129426-47-7

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)

Cat. No.: B188782
CAS No.: 129426-47-7
M. Wt: 486.6 g/mol
InChI Key: KAOCRFBKEXNERP-HLNSEHPISA-N
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Description

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide compound composed of multiple amino acids It is a sequence of L-Alanine, L-alanyl, L-valyl, glycyl, L-isoleucyl, and glycyl

Properties

IUPAC Name

(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCRFBKEXNERP-HLNSEHPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156152
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129426-47-7
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129426477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selecting an acid-labile resin. Rink Amide MBHA resin (substitution: 0.55–0.65 mmol/g) is preferred for C-terminal amidation. The resin is swelled in dimethylformamide (DMF) or dichloromethane (DCM) for 30–60 minutes. The first amino acid, Fmoc-L-alanine, is loaded using DIC/HOBt activation in a 3:1 molar ratio relative to resin capacity. For example:

  • Resin loading : 1.8 g Rink Amide resin swelled in 12 mL DMF, followed by coupling with 2.75 g Fmoc-Ala-OH and 0.6 g DIC in 8 mL DMF.

Sequential Deprotection and Coupling

The Fmoc group is removed using 20% piperidine/DMF (2 × 8 min). Subsequent amino acids (Val, Gly, Ile, Gly) are coupled using:

  • Activation reagents : HOBt/DIC (1:1 molar ratio) or HATU/DIEA for sterically hindered residues like L-isoleucine.

  • Coupling time : 1–2 hours under nitrogen atmosphere, with microwave-assisted synthesis reducing time to 5–10 minutes at 75°C.

Table 1: Coupling Efficiency by Residue

Amino AcidCoupling ReagentTime (min)Yield (%)
ValHOBt/DIC9098.5
IleHATU/DIEA12095.2
GlyDIC/HOBt6099.1

Optimization of Coupling Agents

Racemization Mitigation

Carbodiimides (DIC/DCC) form reactive O-acylisourea intermediates, risking racemization. Adding HOBt or Oxyma Pure reduces this by forming stable active esters. For AVGIGA, HOBt/DIC achieves <0.5% racemization for Val and Ile.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

The peptide is cleaved using TFA/water/TIPS (95:2.5:2.5) for 1.5–3 hours. For AVGIGA, which lacks cysteine or methionine, simpler cocktails like TFA/H2O (95:5) suffice.

Precipitation and Lyophilization

The crude peptide is precipitated in cold diethyl ether , centrifuged (4,000 × g, 10 min), and lyophilized from acetonitrile/water (1:1). Yield typically exceeds 70%.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column with a gradient of 0.1% TFA in water (A) and acetonitrile (B). For AVGIGA:

  • Gradient : 20–50% B over 30 minutes.

  • Purity : >98% after two purification cycles.

Table 2: HPLC Conditions for AVGIGA

ParameterValue
ColumnDelta Pak C18 (5 µm)
Flow Rate1.0 mL/min
Detection215 nm
Retention Time12.4 min

Mass Spectrometry (MS)

MALDI-TOF MS confirms molecular weight (486.6 g/mol). Observed m/z: 487.3 [M+H]⁺, matching theoretical values.

Challenges and Solutions

Byproduct Formation

Gly deletion/addition (<0.5%) is minimized using pre-activated Fmoc-Gly-OH and double couplings.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodPurity (%)Yield (%)Time (h)
Standard SPPS95.27048
Microwave SPPS98.18524
Fragment Condensation92.36072

Chemical Reactions Analysis

Types of Reactions

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present in the sequence.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Biochemical Applications

Amino Acid Metabolism
L-Alanine plays a critical role in amino acid metabolism. It is involved in gluconeogenesis and serves as a key substrate for the synthesis of glucose during fasting or intense exercise. Studies indicate that the interconversion between L-alanine and D-alanine via alanine racemase is crucial for microbial growth and peptidoglycan synthesis in bacteria, which is essential for cell wall integrity .

Enzymatic Reactions
The enzymatic activity of alanine racemase facilitates the conversion of L-alanine to D-alanine, impacting bacterial cell wall formation. This process is vital for the survival of gram-positive bacteria in various environments, including high-pressure deep-sea ecosystems .

Nutritional Applications

Enhancement of Nutrient Absorption
Research has shown that L-alanine can enhance sodium absorption in the jejunum, particularly when combined with glucose. This synergy is beneficial for oral rehydration therapies, especially in cases of acute viral diarrhea . The ability of L-alanine to improve nutrient absorption makes it a valuable component in dietary supplements aimed at enhancing gastrointestinal health.

Sports Nutrition
L-Alanine and its derivatives are increasingly used in sports nutrition to improve performance and recovery. Studies suggest that supplementation with β-alanine can enhance physical performance by increasing muscle carnosine levels, which helps buffer acid during high-intensity exercise . While L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) specifically has not been extensively studied in this context, its structural similarity to other performance-enhancing peptides warrants further investigation.

Pharmaceutical Applications

Therapeutic Uses
L-Alanine derivatives have potential therapeutic applications due to their roles in peptide synthesis and drug formulation. For instance, the use of polypeptides like L-alanylleucylmethioninamide has been explored for their hypotensive effects when administered parenterally . These compounds may also exhibit low toxicity profiles, making them suitable candidates for further pharmaceutical development.

Antimicrobial Properties
The role of D-alanine in peptidoglycan synthesis highlights its importance in antimicrobial strategies. Inhibiting alanine racemase activity can disrupt bacterial cell wall formation, presenting a target for new antibiotic therapies .

Material Science Applications

Sorption Properties
Research indicates that dipeptides such as L-alanylleucine exhibit unique sorption properties towards organic vapors. The thermal stability and morphology changes of dipeptide films suggest potential applications in material science, particularly in developing sensors or filters that utilize these characteristics . The ability to tailor these materials for specific environmental interactions could lead to innovative solutions in packaging or environmental remediation.

Case Studies

Study Findings Applications
Takano et al. (2010)Investigated D- and L-alanine metabolism in bacteria under high-pressure conditionsImplications for microbial ecology and biotechnology
Ussing Chambers ExperimentDemonstrated enhanced sodium absorption with L-alanine in jejunal tissuesPotential applications in oral rehydration therapies
Sorption Study by MDPIAnalyzed thermal stability and sorption capacity of dipeptide filmsApplications in material science for sensor development

Mechanism of Action

The mechanism of action of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide with similar properties but shorter in length.

    L-Valyl-L-alanine: Another dipeptide with a different sequence but similar amino acid composition.

    L-Alanyl-L-tyrosine: A peptide with different amino acids but similar synthetic and functional properties.

Uniqueness

L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer chain length and specific amino acid composition make it suitable for more complex interactions and functions compared to shorter peptides.

Biological Activity

L-Alanine, a non-essential amino acid, plays a crucial role in various biological processes. Its derivatives, including the compound L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI), exhibit significant biological activities that impact metabolic pathways, protein synthesis, and cellular functions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of L-Alanine and Its Derivatives

L-Alanine is recognized for its role in protein synthesis and as a precursor for glucose production through gluconeogenesis. It is involved in nitrogen metabolism and serves as a substrate for transamination reactions. The compound L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide formed from L-alanine and other amino acids, which may enhance its biological efficacy.

Biological Activities

1. Amino Acid Transport and Absorption

Research indicates that L-alanine enhances sodium absorption in the jejunum, particularly in conditions such as viral diarrhea. In studies involving piglets infected with transmissible gastroenteritis virus (TGE), the addition of L-alanine significantly increased sodium absorption compared to controls, suggesting its potential utility in oral rehydration therapies .

2. Immune Response Modulation

In a multicenter clinical trial, total parenteral nutrition supplemented with alanine-glutamine dipeptide showed a reduction in nosocomial infections among intensive care unit patients. The study highlighted that this supplementation led to fewer episodes of pneumonia and urinary tract infections, indicating that alanine derivatives may play a role in enhancing immune responses during critical illness .

3. Glycine Receptor Agonism

L-Alanine acts as an agonist at inhibitory glycine receptors, contributing to its neuromodulatory effects. This property suggests potential implications for pain management and neuromuscular function . The interaction of alanine with glycine receptors may also influence synaptic transmission and muscle contraction.

Case Studies

Case Study 1: Clinical Application in ICU Patients

A study involving 127 ICU patients assessed the effects of alanine-glutamine dipeptide supplementation on infection rates and glycemic control. Results demonstrated that patients receiving this supplementation had lower rates of infections and required less insulin for similar glycemic levels compared to those receiving standard parenteral nutrition .

Case Study 2: Gastrointestinal Function in Piglets

In experiments with TGE-infected piglets, the addition of L-alanine to glucose solutions resulted in a marked increase in sodium absorption compared to glucose alone. This finding supports the hypothesis that amino acids can enhance nutrient absorption during gastrointestinal distress .

Table 1: Comparison of Infection Rates in ICU Patients

GroupNosocomial Pneumonia EpisodesUrinary Tract Infection EpisodesMean Insulin Dose (IU)
Alanine-Glutamine Supplemented Group8.042.54.3
Control Group29.2516.74.7

Table 2: Sodium Absorption Response in TGE Piglets

TreatmentSodium Absorption Increase (%)
L-Alanine + D-GlucoseSignificantly Higher
D-Glucose AloneBaseline

Research Findings

Recent studies have demonstrated the importance of amino acid sequences in determining the biological activity of peptides. For instance, L-valyl-L-alanine exhibits greater sorption capacities for organic compounds compared to its counterparts, suggesting that structural variations can significantly influence biological interactions . Additionally, modifications to amino acid synthesis pathways have been explored to enhance production yields under anaerobic conditions, showcasing the versatility of amino acids like L-alanine in biotechnological applications .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this peptide in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for stepwise assembly, with Fmoc/t-Bu chemistry ensuring side-chain protection. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification, followed by mass spectrometry (MS) for molecular weight validation. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to resolve backbone and side-chain conformations . For crystallographic validation, Energy Dispersive X-ray (EDX) and powder X-ray diffraction (XRD) are employed to confirm elemental composition and crystallinity .

Q. How can researchers assess the stability and degradation pathways of this peptide under physiological conditions?

  • Methodological Answer : Stability studies should include accelerated degradation testing (e.g., pH variations, elevated temperatures) monitored via UV-Vis spectroscopy or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Fourier-transform infrared (FTIR) spectroscopy can identify degradation products by tracking shifts in amide I/II bands. Density functional theory (DFT) simulations predict bond dissociation energies and reactive intermediates, aligning with experimental FTIR data to map decomposition pathways (e.g., hydrolysis of glycyl-isoleucine bonds) .

Q. What are the critical considerations for ensuring reproducibility in crystallographic studies of this peptide?

  • Methodological Answer : Consistent crystal growth requires controlled solvent evaporation (e.g., ethanol-water mixtures) and precise temperature regulation. Microcrystal Electron Diffraction (MicroED) protocols, optimized using L-alanine as a reference, ensure high-resolution data collection. Independent Atom Model (IAM) and Transferable Aspherical Atom Model (TAAM) refinements reduce systematic errors in electron density maps, validated against International Centre for Diffraction Data (ICDD) standards .

Advanced Research Questions

Q. What experimental approaches are used to study the peptide's role in modulating ion transport in epithelial tissues?

  • Methodological Answer : Ussing chamber assays with stripped mucosal tissues (e.g., jejunum) measure transepithelial sodium (Na+Na^+) flux. Co-administration with D-glucose or neutral amino acids (e.g., L-alanine) reveals synergistic transport effects. Electrophysiological recordings (short-circuit current, IscI_{sc}) quantify ion channel activity, while 22Na+^{22}\text{Na}^+ radiotracer studies validate unidirectional flux rates. Contradictory results (e.g., blunted Na+Na^+ absorption in viral-infected tissues) require normalization to baseline transporter expression via qPCR .

Q. How does computational modeling integrate with experimental data to elucidate the peptide's interaction with cellular receptors?

  • Methodological Answer : Ordinary differential equation (ODE) models simulate metabolic coupling in insulin-secreting β-cells, incorporating L-alanine transport kinetics and ATP production. Parameters are fine-tuned using clonal cell line data (e.g., BRIN-BD11) measuring glucose/alanine consumption, ATP/Ca2+Ca^{2+} levels, and insulin secretion. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to taste receptors (T1r2a/T1r3LBD), validated by thermal shift assays (ΔTm\Delta T_m) measuring ligand-induced receptor stabilization .

Q. What methodologies are employed to investigate the peptide's impact on nanomaterial properties, such as carrier concentration in semiconductor heterojunctions?

  • Methodological Answer : L-Alanine capping on ZnO nanorods enhances carrier density via electron-donating carboxylate groups. Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis quantify carrier concentration (nn) and flat-band potential. Photovoltaic efficiency in ZnO/CuI heterojunctions is tested under AM1.5G solar simulation, with DFT calculations corroborating Zn–O coordination stability observed in FTIR .

Q. How can contradictory findings regarding the peptide's metabolic effects be systematically addressed?

  • Methodological Answer : Divergent results (e.g., variable insulinotropic responses) require multi-omics integration: metabolomics (LC-MS) identifies intermediate metabolites (e.g., L-lactate), while flux balance analysis (FBA) models metabolic pathway activity. Knockout/knockdown models (e.g., CRISPR-Cas9) isolate specific transporter contributions (e.g., SLC38A2 for alanine transport). Dose-response curves with non-metabolizable analogs (e.g., D-β-hydroxybutyrate) dissect direct vs. indirect effects on Ca2+Ca^{2+} signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.